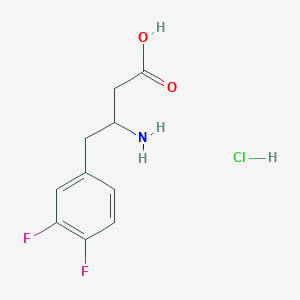
Br-PEG11-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Br-PEG11-OH: is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It consists of a polyethylene glycol chain with eleven ethylene glycol units, terminated with a hydroxyl group on one end and a bromide group on the other. This compound is known for its hydrophilic properties, making it highly soluble in water and other polar solvents. The presence of the bromide group allows for further functionalization, making this compound a versatile building block in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Br-PEG11-OH typically involves the reaction of polyethylene glycol with a brominating agent. One common method is the reaction of polyethylene glycol with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) to introduce the bromide group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified through techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Br-PEG11-OH undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The hydroxyl group can participate in esterification and etherification reactions, while the bromide group can be replaced by other nucleophiles through substitution reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and azides. The reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, often in the presence of a base like triethylamine.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a PEGylated amine, while oxidation of the hydroxyl group can produce a PEGylated aldehyde or ketone .
Wissenschaftliche Forschungsanwendungen
Chemistry: Br-PEG11-OH is widely used as a linker in the synthesis of complex molecules. Its hydrophilic nature and ability to undergo various chemical reactions make it an ideal candidate for creating water-soluble compounds .
Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability.
Medicine: this compound is employed in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs. It is also used in the development of biocompatible hydrogels for tissue engineering and regenerative medicine .
Industry: In industrial applications, this compound is used as a surfactant and emulsifier in various formulations. It is also utilized in the production of functional coatings and adhesives .
Wirkmechanismus
The mechanism of action of Br-PEG11-OH is primarily based on its ability to modify other molecules through PEGylation. The polyethylene glycol chain increases the hydrophilicity and solubility of the modified molecules, reducing their aggregation and enhancing their stability. The bromide group allows for further functionalization, enabling the attachment of various functional groups or biomolecules.
Molecular Targets and Pathways: this compound targets proteins and peptides, modifying their surface properties and improving their pharmacokinetic profiles. This modification can enhance the therapeutic efficacy of drugs by increasing their circulation time and reducing immunogenicity.
Vergleich Mit ähnlichen Verbindungen
Br-PEG11-Br: Similar to Br-PEG11-OH but with bromide groups on both ends, making it suitable for crosslinking applications.
HO-PEG11-OH: A polyethylene glycol derivative with hydroxyl groups on both ends, used for creating hydrophilic linkers and spacers.
Br-PEG11-acid: Contains a bromide group and a terminal carboxylic acid, used for conjugation with amine-containing molecules.
Uniqueness: this compound is unique due to its combination of a hydroxyl group and a bromide group, providing versatility in chemical modifications. This dual functionality allows for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C22H45BrO11 |
|---|---|
Molekulargewicht |
565.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C22H45BrO11/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h24H,1-22H2 |
InChI-Schlüssel |
DFQMPBUAZLWCKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide](/img/structure/B12104227.png)
![1-[(2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol](/img/structure/B12104229.png)
![N-[(1S,2S)-2-cyanocyclohexyl]-4-methylbenzenesulfonamide](/img/structure/B12104236.png)

![[1'-13C]2'-deoxycytidine monohydrate](/img/structure/B12104249.png)
![6'-Chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-c]pyridin]-2'-one](/img/structure/B12104259.png)
![5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid,tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester,[3aS-(3aa,4b,6aa)]-](/img/structure/B12104264.png)


